molecular formula C14H8FNO3 B6400701 3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid CAS No. 1261923-59-4

3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6400701
CAS No.: 1261923-59-4
M. Wt: 257.22 g/mol
InChI Key: DADCXPLLOSOEIG-UHFFFAOYSA-N
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Description

3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid is an aromatic compound featuring a cyano group, a fluorine atom, and a hydroxyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by a series of reactions including reduction, cyanation, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid undergoes various chemical reactions including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can enhance binding affinity to biological targets, while the hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-Cyano-2-fluorophenylboronic acid
  • 3-Cyano-2-fluorobenzoic acid
  • 3-Cyano-2-fluorophenylacetic acid

Comparison: Compared to its analogs, 3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid is unique due to the presence of the hydroxyl group, which can significantly alter its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where such functional groups are advantageous.

Properties

IUPAC Name

3-(3-cyano-2-fluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-13-8(7-16)2-1-3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADCXPLLOSOEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)O)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689830
Record name 3'-Cyano-2'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-59-4
Record name 3'-Cyano-2'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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